tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
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Overview
Description
“tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
Information on the specific chemical reactions involving “this compound” is not available .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, density, boiling point, and refractive index. For “this compound”, the available information indicates that it has a molecular weight of 304.17 and a predicted density of 1.352±0.06 g/cm3 .Scientific Research Applications
Chemical Synthesis and Molecular Interactions
The synthesis of tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate and related compounds has been extensively studied. These compounds are typically derived from reactions involving pyrimidine derivatives. For instance, Zinchenko et al. (2018) explored the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butylglycinate, leading to derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018). Similarly, Čikotienė et al. (2009) studied the cyclization of 6-arylethynylpyrimidine-5-carbaldehydes with tert-butylamine, developing an efficient method to synthesize pyrido[4,3-d]pyrimidines (Čikotienė, Kairys, Bukšnaitienė, Morkunas, Rudys, Brukštus, & Fernandes, 2009).
Structural Analysis and Spectroscopic Studies
The structural analysis and spectroscopic characterization of this compound derivatives are crucial for understanding their chemical properties. Çolak et al. (2021) conducted a detailed synthesis, characterization, thermal, X-ray, and DFT analyses of similar compounds, highlighting the significance of intramolecular hydrogen bonding (Çolak, Karayel, Buldurun, & Turan, 2021).
Application in Molecular Design
These compounds have applications in molecular design, such as the development of spin-labeled nucleosides. Aso et al. (2001) designed spin-labeled nucleosides with an N-tert-butylaminoxyl radical, introduced directly to the nucleobase, demonstrating the versatility of these compounds in advanced chemical synthesis (Aso, Ikeno, Norihisa, Tanaka, Koga, & Suemune, 2001).
Mechanism of Action
Properties
IUPAC Name |
tert-butyl 2,4-dioxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-8-7(6-15)9(16)14-10(17)13-8/h4-6H2,1-3H3,(H2,13,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLDCOQATXUSRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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